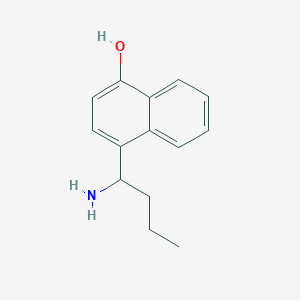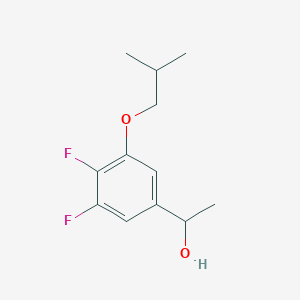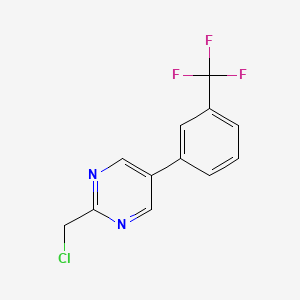![molecular formula C9H9Br2NS B13082023 2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the thiazole ring, making it a unique derivative with specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide typically involves the bromination of 3-methylbenzo[d]thiazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include methyl derivatives of the original compound.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide
- 2-(Bromomethyl)-3-phenylbenzo[d]thiazol-3-ium bromide
- 2-(Bromomethyl)-3-chlorobenzo[d]thiazol-3-ium bromide
Uniqueness
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide is unique due to the presence of both a bromomethyl and a methyl group on the thiazole ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9Br2NS |
|---|---|
Poids moléculaire |
323.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-methyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C9H9BrNS.BrH/c1-11-7-4-2-3-5-8(7)12-9(11)6-10;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
DGAHGNNIKXHGGN-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(SC2=CC=CC=C21)CBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13081944.png)









![2-[(4-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13081998.png)
![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)


